Water-Holding Capacity Comparison
In a systematic thermal analysis study comparing four unnatural hygroscopic amino acids, N-hydroxyglycine demonstrated the greatest water-holding capacity, exceeding N-hydroxyserine, L-homoserine, and α-hydroxyglycine [1]. Quantum mechanics molecular modeling further revealed that each molecule of N-hydroxyglycine associates with between 8 and 12 water molecules — a hydration capacity quantitatively equivalent to N-hydroxyserine and L-homoserine, but achieved with the smallest molecular weight (91.07 g·mol⁻¹), yielding a superior water-binding-to-mass ratio [1]. This places N-hydroxyglycine as the most mass-efficient humectant within this compound series.
| Evidence Dimension | Water-holding capacity (thermal analysis ranking) |
|---|---|
| Target Compound Data | N-Hydroxyglycine: ranked #1 (greatest water-holding capacity); 8–12 H₂O molecules associated per molecule |
| Comparator Or Baseline | N-Hydroxyserine: ranked #2; L-Homoserine: ranked #3; α-Hydroxyglycine: ranked #4. Each also binds 8–12 H₂O molecules |
| Quantified Difference | N-Hydroxyglycine exhibits greatest water-holding capacity at the lowest molecular weight (91.07 vs. 105.09 for N-hydroxyserine vs. 119.12 for L-homoserine), conferring superior gravimetric efficiency |
| Conditions | Thermogravimetric analysis; quantum mechanics molecular modeling (in vacuo) |
Why This Matters
For procurement decisions in cosmetic or dermatological formulation, N-hydroxyglycine's combination of highest water-holding rank and lowest molecular weight translates to greater humectant performance per unit mass, potentially reducing the required loading concentration relative to its closest structural analogs.
- [1] Arezki, N. R.; Williams, A. C.; Cobb, A. J. A.; Brown, M. B. Design, synthesis and characterization of linear unnatural amino acids for skin moisturization. Int. J. Cosmet. Sci. 2017, 39 (1), 72–82. DOI: 10.1111/ics.12351. View Source
